[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13531061
InChI: InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13531061

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m1/s1
Standard InChI Key CXKNYPOXEPCUJP-GFCCVEGCSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with both a chloroacetyl group and an isopropyl-carbamic acid tert-butyl ester moiety. The (R)-configuration at the piperidine 3-position introduces chirality, which critically influences its biological interactions and synthetic utility. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites during synthetic modifications .

Table 1: Key Structural Features

FeatureDescription
Core StructurePiperidine ring with (R)-configuration at C3
Functional GroupsChloroacetyl (-CO-CH2Cl), isopropyl-carbamic acid tert-butyl ester (-N(C(O)OC(CH3)3)CH(CH3)2)
Stereochemical CentersC3 of piperidine (R-configuration)
Molecular FormulaC15H27ClN2O3\text{C}_{15}\text{H}_{27}\text{ClN}_2\text{O}_3
Molecular Weight318.84 g/mol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the piperidine protons, chloroacetyl carbonyl (δ170175ppm\delta \approx 170-175 \, \text{ppm} in 13C^{13}\text{C}), and tert-butyl groups (δ1.4ppm\delta \approx 1.4 \, \text{ppm} in 1H^{1}\text{H}). Infrared (IR) spectroscopy shows absorption bands for the carbonyl groups (16801720cm1\approx 1680-1720 \, \text{cm}^{-1}) and C-Cl stretching (750cm1\approx 750 \, \text{cm}^{-1}) .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the chloroacetyl group via nucleophilic acyl substitution using chloroacetyl chloride.

  • Carbamate Formation: Reaction of the secondary amine with tert-butyl isopropyl carbamoyl chloride under basic conditions.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (R)-configuration at C3 .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYieldKey Challenges
1Chloroacetyl chloride, DIPEA, DCM, 0°C75%Competing N-acylation side reactions
2tert-Butyl isopropyl carbamoyl chloride, K2CO3, THF68%Steric hindrance at tertiary amine
3Chiral resolution via HPLC82% eeScalability and cost of chiral stationary phases

Mechanistic Insights

The chloroacetyl group’s electrophilic carbonyl carbon facilitates nucleophilic attack by the piperidine nitrogen, while the tert-butyl carbamate’s bulkiness necessitates careful optimization of reaction kinetics to avoid steric interference . Recent advances in flow chemistry have improved yields by enhancing mass transfer in heterogeneous reactions .

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits limited aqueous solubility (logP=2.8\log P = 2.8), favoring organic solvents like dichloromethane and tetrahydrofuran. Its tert-butyl group enhances lipid solubility, making it suitable for membrane permeability studies.

Thermal and pH Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185C185^\circ \text{C}, while pH stability studies indicate susceptibility to hydrolysis under alkaline conditions (t1/2=4.2ht_{1/2} = 4.2 \, \text{h} at pH 10) .

Table 3: Stability Data

ConditionDegradation RateMajor Degradants
Acidic (pH 2)<5% over 24 hNone detected
Neutral (pH 7)12% over 24 hDechlorinated analog
Alkaline (pH 10)98% over 24 hPiperidine-3-carbamic acid tert-butyl ester

Applications in Medicinal Chemistry

Neurokinin Receptor Antagonism

Structural analogs of this compound have demonstrated potent antagonism at neurokinin-3 (NK3) receptors, which are implicated in psychiatric disorders and pain modulation . The chloroacetyl group may enhance binding affinity through hydrophobic interactions with receptor subpockets.

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundCore StructureKey DifferencesBioactivity
[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl esterPiperidineS-configuration at C340% lower NK3 affinity vs. R-isomer
[(R)-1-(2-Fluoro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl esterPiperidineFluoro substituent instead of chloroEnhanced metabolic stability
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl esterPyrrolidine5-membered ring vs. 6-membered piperidineReduced blood-brain barrier penetration

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